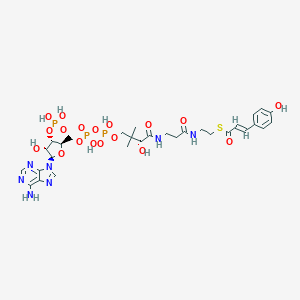
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid, also known as DFOPB, is a boronic acid derivative that has gained significant interest in scientific research due to its unique chemical properties. DFOPB is a white to off-white powder that is insoluble in water but soluble in organic solvents such as chloroform and methanol. This compound has a molecular weight of 331.32 g/mol and a melting point of 100-102°C. In
Mecanismo De Acción
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid works by binding to specific molecules and undergoing a chemical reaction that results in a change in fluorescence intensity or emission wavelength. This change in fluorescence can be used to detect the presence or concentration of the target molecule. In photodynamic therapy, (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid is activated by light, leading to the generation of reactive oxygen species that cause cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been shown to have low toxicity and does not cause significant changes in cell viability or morphology. However, it has been reported to cause a decrease in intracellular glutathione levels, which may affect cellular redox balance. (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has also been shown to induce apoptosis in cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has several advantages for lab experiments, including its high sensitivity and selectivity for specific molecules, low toxicity, and ease of use. However, its insolubility in water and limited stability in aqueous solutions can be a limitation for certain experiments.
Direcciones Futuras
There are several future directions for the research and development of (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid and its derivatives. One area of interest is the development of new fluorescent probes for the detection of other molecules with potential biological or environmental significance. Another area of interest is the optimization of (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid-based photodynamic therapy for cancer treatment, including the development of new delivery systems and the identification of new targets for therapy. Additionally, the synthesis of new (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid derivatives with improved properties and applications in material science and drug discovery is an area of ongoing research.
Aplicaciones Científicas De Investigación
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been widely used in scientific research as a fluorescent probe for the detection of various molecules such as nitric oxide, hydrogen sulfide, and thiols. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been used as a building block for the synthesis of other boronic acid derivatives with potential applications in drug discovery and material science.
Propiedades
Número CAS |
121219-22-5 |
|---|---|
Nombre del producto |
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid |
Fórmula molecular |
C14H21BF2O3 |
Peso molecular |
286.12 g/mol |
Nombre IUPAC |
(2,3-difluoro-4-octoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H21BF2O3/c1-2-3-4-5-6-7-10-20-12-9-8-11(15(18)19)13(16)14(12)17/h8-9,18-19H,2-7,10H2,1H3 |
Clave InChI |
GUGMXTUFYGIPHU-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)OCCCCCCCC)F)F)(O)O |
SMILES canónico |
B(C1=C(C(=C(C=C1)OCCCCCCCC)F)F)(O)O |
Sinónimos |
2,3-Difluoro-4-(octyloxy)-benzeneboronic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

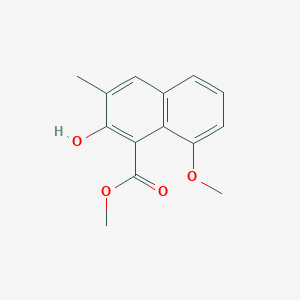
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
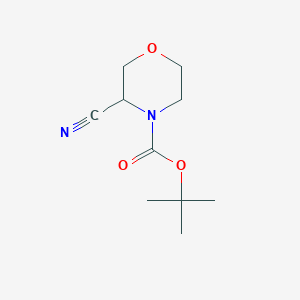
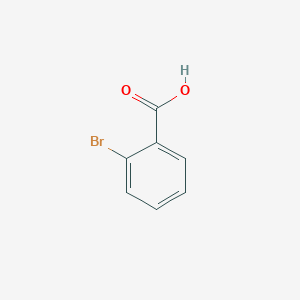

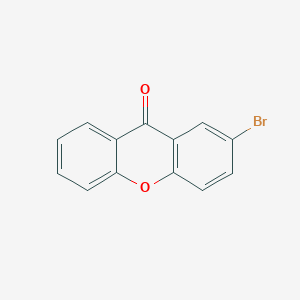
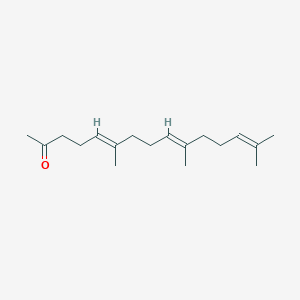
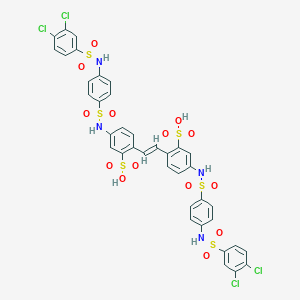
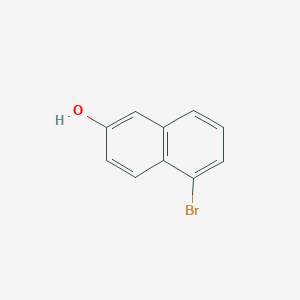
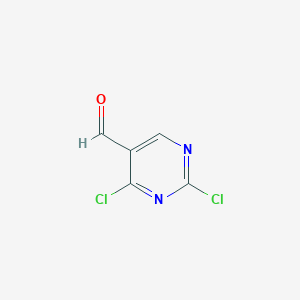
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)
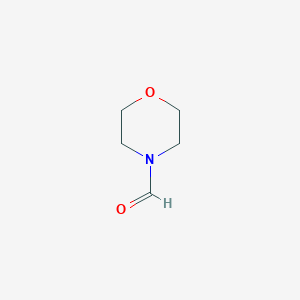
![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)
